

# Core Physicochemical & Structural Characteristics

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## Compound of Interest

Compound Name: 2-Fluoro-6-iodobenzaldehyde

Cat. No.: B134392

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**2-Fluoro-6-iodobenzaldehyde** is a strategically substituted aromatic aldehyde. The presence of three distinct functional groups on the benzene ring—an aldehyde, a fluorine atom, and an iodine atom, all in an ortho-relationship—confers a unique combination of steric and electronic properties. This substitution pattern makes it a highly valuable intermediate for constructing complex molecular architectures.

The compound's identity and core physical properties are summarized below.

Property	Value	Source(s)
CAS Number	146137-72-6	[1][2][3][4][5][6][7]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FIO	[1][4][5][6][7]
Molecular Weight	250.01 g/mol	[1][2][4][5][6]
Appearance	Off-white to slightly yellow powder	[4][6][8]
Melting Point	36-40 °C	[2][3][4][6][8]
Flash Point	> 110 °C (> 230 °F)	[2]
Purity	Typically ≥97%	[2][5]

The relatively low melting point indicates that while it is a solid at standard ambient temperature, it can be conveniently handled as a liquid with gentle heating. Information

regarding its boiling point and specific solubility in various solvents is not consistently reported; however, based on its structure, it is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO, with poor solubility in water.

Computational Data for Drug Discovery Professionals:

Parameter	Value	Source(s)
Topological Polar Surface Area (TPSA)	17.07 Å <sup>2</sup>	[5]
LogP (calculated)	2.2428	[5]
Hydrogen Bond Acceptors	1	[5]
Hydrogen Bond Donors	0	[5]
Rotatable Bonds	1	[5]

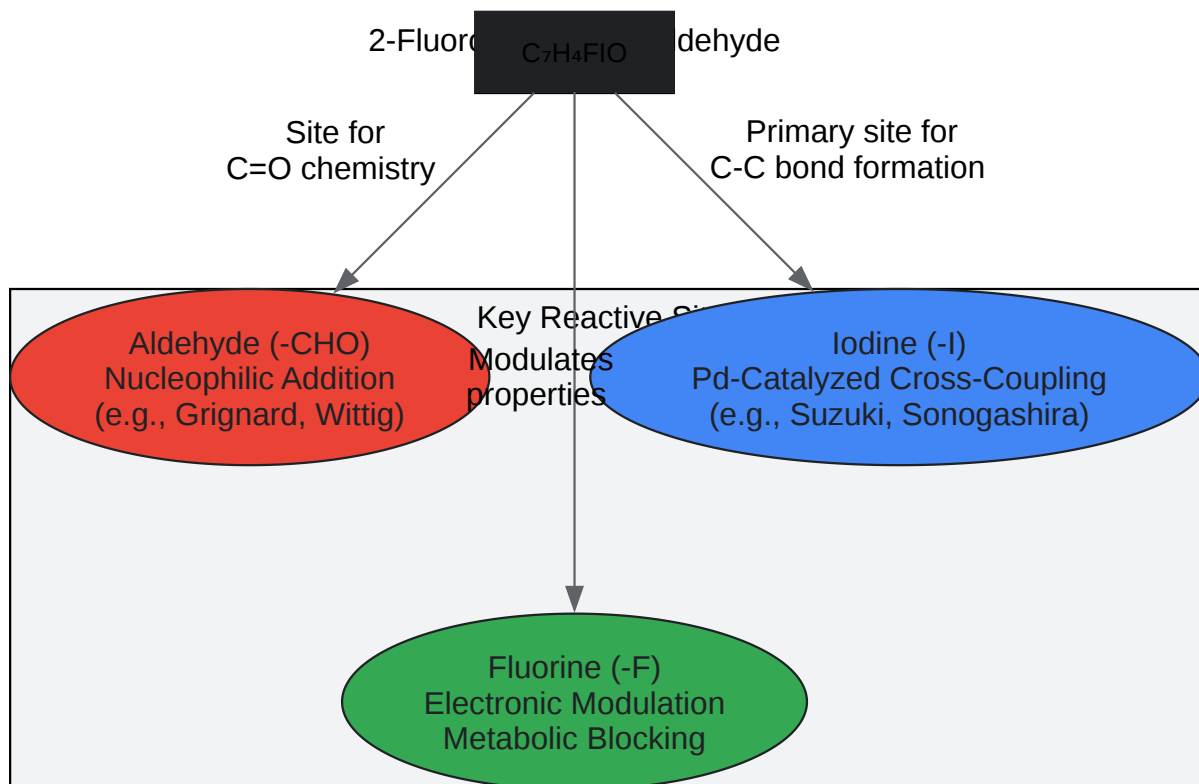
These computational parameters are valuable in early-stage drug discovery for predicting membrane permeability and other pharmacokinetic properties.

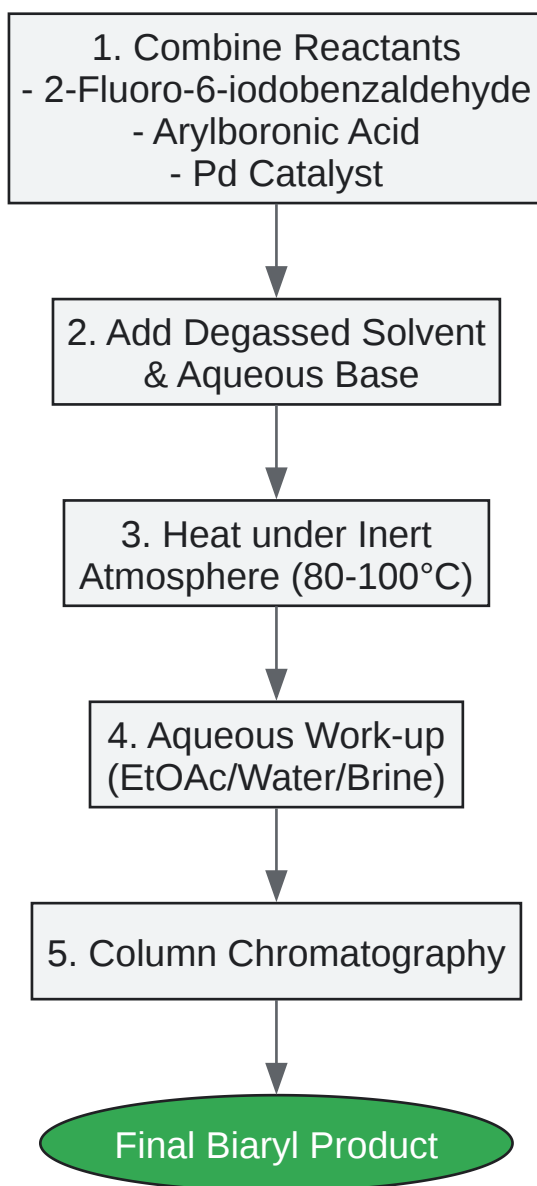
## Reactivity Profile: A Trifunctional Synthetic Platform

The synthetic utility of **2-Fluoro-6-iodobenzaldehyde** stems from the distinct reactivity of its three functional groups. The interplay between the electron-withdrawing nature of the aldehyde and fluorine, the steric bulk of the iodine, and the unique reactivity of the carbon-iodine bond makes it a versatile substrate.

- **The Aldehyde Group:** This is a classic electrophilic site, susceptible to nucleophilic attack to form alcohols, imines, or to undergo olefination reactions. Its reactivity can be modulated by the electronic effects of the adjacent halogen substituents.
- **The Carbon-Iodine Bond:** This is the most versatile site for carbon-carbon and carbon-heteroatom bond formation. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it the preferred site for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.

- **The Fluorine Atom:** While generally less reactive towards substitution, the ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect, influencing the acidity of the aldehyde proton and the electrophilicity of the aromatic ring. It is a common bioisostere for a hydrogen atom in medicinal chemistry, often introduced to improve metabolic stability or binding affinity.





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